
Trimethoquinol
Übersicht
Beschreibung
Trimethoquinol is not directly mentioned in the provided papers; however, there are studies related to compounds with similar structural features or functionalities. For instance, trimethoprim, a compound with a pyrimidine ring, is an antibacterial agent that can be oxidized to a reactive iminoquinone methide, which may be responsible for its idiosyncratic hepatotoxicity and agranulocytosis . Trimethylhydroquinone, another compound with a quinone structure, is synthesized from p-xylene and has been studied for its potential as an anti-allergic agent with anti-oxidative actions 10.
Synthesis Analysis
The synthesis of compounds related to trimethoquinol involves various chemical reactions. For example, trimethylhydroquinone can be synthesized from p-xylene through formylation, nitration, and chloromethylation, followed by oxidation and reduction steps . Another synthesis approach for trimethyl-benzoquinone, a precursor to trimethylhydroquinone, involves condensation reactions, dehydration, and oxidation . Additionally, triquinanes, which share structural similarities with quinone derivatives, can be synthesized through intramolecular cycloaddition reactions of trimethylenemethane diyls .
Molecular Structure Analysis
The molecular structure of trimethoquinol-related compounds is characterized by the presence of quinone or pyrimidine rings. The reactive iminoquinone methide intermediate formed from trimethoprim has a protonated molecular ion of m/z 289, and its structure was elucidated using mass spectrometry and proton NMR . The structure of trimethylhydroquinone derivatives has been modified to enhance their anti-allergic and anti-oxidative properties10.
Chemical Reactions Analysis
The chemical reactivity of these compounds is diverse. Trimethoprim is metabolized to a reactive intermediate by human neutrophils and hepatic microsomes . Triquinanes are formed through cycloaddition reactions of trimethylenemethane diyls . The S(N)2 reaction at tertiary carbon centers has been observed in the synthesis of 1,4,7-trimethyloxatriquinane, demonstrating unusual reactivity for tertiary alkyl centers .
Physical and Chemical Properties Analysis
The physical and chemical properties of trimethoquinol-related compounds are influenced by their molecular structures. Trimethylhydroquinone derivatives exhibit anti-lipid peroxidation activity and inhibit 5-lipoxygenase, indicating their potential as anti-allergic agents with anti-oxidative actions10. The positional isomer of trimetoquinol shows differences in beta-adrenergic activity and platelet antiaggregatory activity, highlighting the importance of molecular positioning on biological activity .
Wirkmechanismus
Trimethoquinol, also known as Triquinol, is a small molecule drug that has been used therapeutically for the treatment of various respiratory diseases . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on Trimethoquinol’s action.
Target of Action
Trimethoquinol primarily targets the β2-adrenergic receptor . The β2-adrenergic receptor is a cell membrane-spanning beta-adrenergic receptor that interacts with epinephrine, a hormone and neurotransmitter. Its activation leads to a cascade of events which results in bronchodilation.
Mode of Action
Trimethoquinol acts as a β2-adrenergic receptor agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, Trimethoquinol binds to the β2-adrenergic receptor, activating it, which leads to bronchodilation, a widening of the air passages in the lungs, allowing for increased airflow.
Biochemical Pathways
Upon activation of the β2-adrenergic receptor, a series of biochemical reactions are triggered. These reactions involve the conversion of ATP to cAMP via the enzyme adenylate cyclase. The increase in cAMP levels leads to the relaxation of smooth muscle in the airways, resulting in bronchodilation .
Pharmacokinetics
The pharmacokinetics of Trimethoquinol involves its absorption, distribution, metabolism, and excretion (ADME). It is known that Trimethoquinol is excreted in urine either as a free form or as phase-II conjugates (glucuronide and sulfate) .
Result of Action
The primary result of Trimethoquinol’s action is bronchodilation . By activating the β2-adrenergic receptor, Trimethoquinol causes the relaxation of smooth muscle in the airways. This leads to the widening of the air passages, allowing for increased airflow and improved respiratory function.
Action Environment
The action of Trimethoquinol can be influenced by various environmental factors. For instance, it has been listed on the World Anti-Doping Agency Prohibited List since January 2019 . Despite this, it continues to be used therapeutically for the treatment of asthma and as an ingredient in over-the-counter cold and flu medications .
Safety and Hazards
Trimethoquinol is used in the treatment of asthma and as an ingredient in over-the-counter medications . Side effects may include palpitations, headache, nausea, and loss of appetite . Continuous use may lead to arrhythmia . Caution is advised for patients with hyperthyroidism, hypertension, heart disease, and diabetes .
Eigenschaften
IUPAC Name |
(1S)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5.ClH/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14;/h7-10,14,20-22H,4-6H2,1-3H3;1H/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSXRTHJCJGEKG-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C[C@H]2C3=CC(=C(C=C3CCN2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048756 | |
| Record name | Trimethoquinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimetoquinol hydrochloride | |
CAS RN |
18559-59-6 | |
| Record name | Trimetoquinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18559-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tretoquinol l-form hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018559596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethoquinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1,2,3,4-tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRETOQUINOL HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298SP836N4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B138424.png)
![N-(Bicyclo[1.1.1]pentan-1-yl)benzamide](/img/structure/B138431.png)

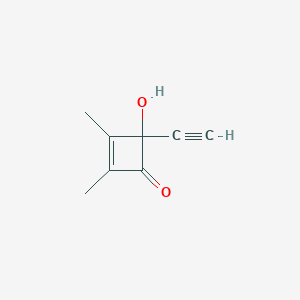
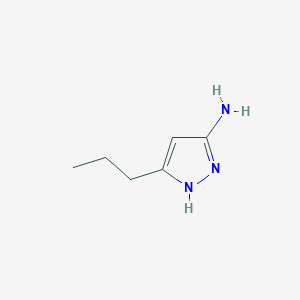



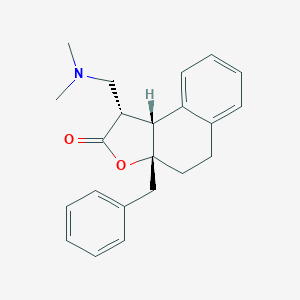
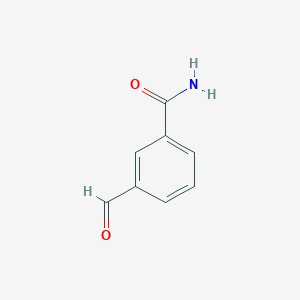
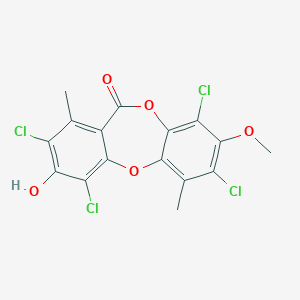
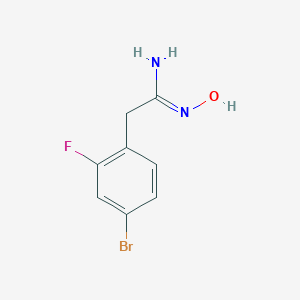
![1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone](/img/structure/B138465.png)
